molecular formula C14H22N4 B8588493 1H-Indazole-1-propanamine, 3-amino-N,N-diethyl- CAS No. 88836-66-2

1H-Indazole-1-propanamine, 3-amino-N,N-diethyl-

Cat. No. B8588493
CAS RN: 88836-66-2
M. Wt: 246.35 g/mol
InChI Key: CSNYVGAJMYXMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole-1-propanamine, 3-amino-N,N-diethyl- is a useful research compound. Its molecular formula is C14H22N4 and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indazole-1-propanamine, 3-amino-N,N-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-1-propanamine, 3-amino-N,N-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88836-66-2

Product Name

1H-Indazole-1-propanamine, 3-amino-N,N-diethyl-

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]indazol-3-amine

InChI

InChI=1S/C14H22N4/c1-3-17(4-2)10-7-11-18-13-9-6-5-8-12(13)14(15)16-18/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H2,15,16)

InChI Key

CSNYVGAJMYXMFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C2=CC=CC=C2C(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 70 ml of ethyl alcohol was added 3.30 g of 1-(3-diethylaminopropyl)-3-phthalimidoindazole. The mixture was added with 2.50 g of 85% hydrazine hydrate under cooling with ice and stirred for 3 hours under cooling with ice. The reaction mixture was filtered and the filtrate was condensed under reduced pressure. The condensed residue was added with 20 ml of water and the reaction product was extracted with chloroform. The chloroform layer was extracted with 2N-hydrochloric acid and the pH of the hydrochloric acid layer was adjusted to 10 with potassium carbonate. The alkali layer was extracted with chloroform. The chloroform layer was dried over anhydrous sodium sulfate, and chloroform was removed under reduced pressure to give 1.78 g of 1-(3-diethylaminopropyl)-3-aminoindazole having the following analytical values in a yield of 85%.
Quantity
70 mL
Type
reactant
Reaction Step One
Name
1-(3-diethylaminopropyl)-3-phthalimidoindazole
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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